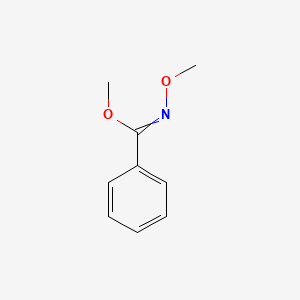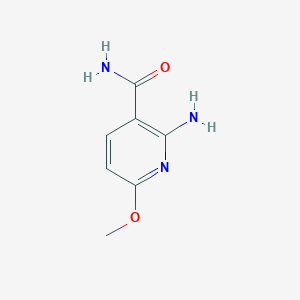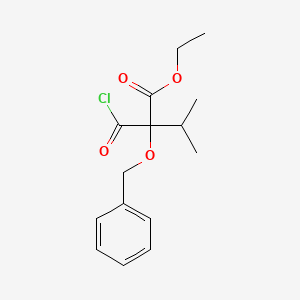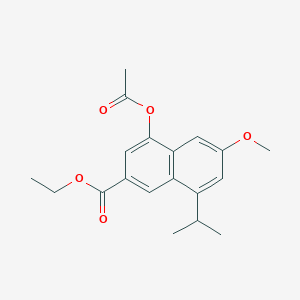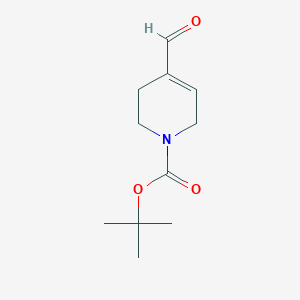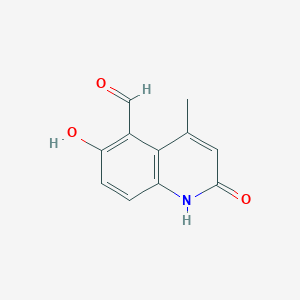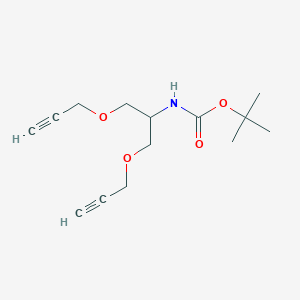
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is a chemical compound with the molecular formula C14H21NO4. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and two prop-2-yn-1-yloxy groups attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-dibromopropane and propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the prop-2-yn-1-yloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne groups to alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
The compound is utilized in the development of biochemical probes and as a precursor for the synthesis of biologically active molecules. Its ability to undergo click chemistry reactions makes it valuable in bioconjugation studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate involves its ability to undergo chemical transformations that release active intermediates. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal applications, the hydrolysis of the carbamate group can release an active drug that interacts with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl prop-2-yn-1-ylcarbamate: A similar compound with a single prop-2-yn-1-yloxy group.
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: Another related compound with a different substitution pattern on the propane backbone.
Uniqueness
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is unique due to its dual prop-2-yn-1-yloxy groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[1,3-bis(prop-2-ynoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-6-8-17-10-12(11-18-9-7-2)15-13(16)19-14(3,4)5/h1-2,12H,8-11H2,3-5H3,(H,15,16) |
InChI Key |
FGYIJSWRIWLQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC#C)COCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


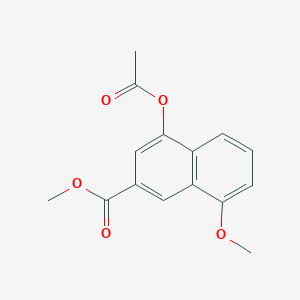


![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
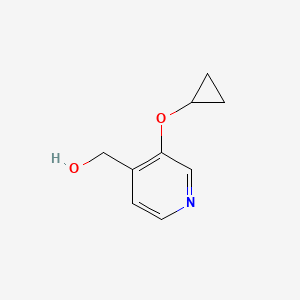
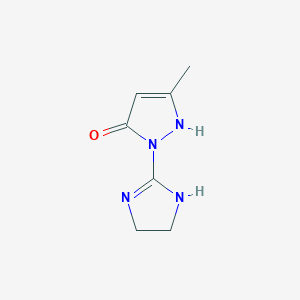

![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
